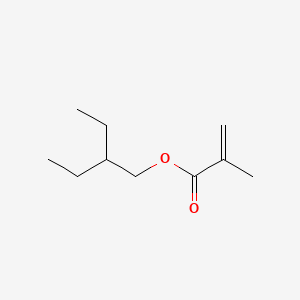
2,3-Bis(2-piridil)pirazina
Descripción general
Descripción
2,3-Bis(2-pyridyl)pyrazine is an organic compound with the molecular formula C14H10N4. It is a heterocyclic compound that consists of a pyrazine ring substituted with two pyridyl groups at the 2 and 3 positions. This compound is known for its ability to form complexes with various metal ions, making it a valuable ligand in coordination chemistry.
Aplicaciones Científicas De Investigación
2,3-Bis(2-pyridyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination complexes with unique photophysical and electrochemical properties.
Biology: Investigated for its potential in biological imaging and as a probe for metal ions in biological systems.
Medicine: Explored for its potential in drug development, particularly in the design of metal-based therapeutics.
Industry: Utilized in the development of luminescent materials and catalysts for various chemical processes.
Mecanismo De Acción
Target of Action
The primary targets of 2,3-Bis(2-pyridyl)pyrazine are metal ions, specifically Vanadium (IV) Oxide (V(IV)O) and Copper (II) ions . This compound has been used in the preparation of binary and ternary systems with these ions .
Mode of Action
2,3-Bis(2-pyridyl)pyrazine interacts with its targets by acting as a ligand, forming complexes with the metal ions . It has been employed as a building block for supermolecular molecules . In the presence of these ions, it forms luminescent complexes .
Biochemical Pathways
Its role in the formation of luminescent complexes suggests that it may influence pathways related to light emission and energy transfer .
Pharmacokinetics
Its use in the formation of luminescent complexes suggests that it may have unique properties that allow it to interact with metal ions and participate in energy transfer processes .
Result of Action
The molecular and cellular effects of 2,3-Bis(2-pyridyl)pyrazine’s action are primarily observed in its ability to form luminescent complexes with metal ions . These complexes can emit light, which may have various applications in fields such as imaging and diagnostics .
Action Environment
The action of 2,3-Bis(2-pyridyl)pyrazine is influenced by the presence of specific metal ions, such as V(IV)O and Cu (II) ions . The formation of luminescent complexes suggests that the compound’s action, efficacy, and stability may also be influenced by factors such as light and energy conditions .
Análisis Bioquímico
Biochemical Properties
2,3-Bis(2-pyridyl)pyrazine has been identified as a new organocatalyst, which has been utilized for the direct cross-coupling reactions of an aryl halide with unactivated arenes/heteroarenes via C(sp2)-H bond activation . This indicates that 2,3-Bis(2-pyridyl)pyrazine can interact with various enzymes and proteins involved in these biochemical reactions .
Cellular Effects
It has been found that complexes containing 2,3-Bis(2-pyridyl)pyrazine have high cytotoxicity activity on human breast cancer cell line MCF-7 . This suggests that 2,3-Bis(2-pyridyl)pyrazine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,3-Bis(2-pyridyl)pyrazine involves the in-situ formation of an aryl radical anion intermediate and progresses via a single electron transfer (SET) mechanism . This indicates that 2,3-Bis(2-pyridyl)pyrazine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the substitution reactivity of complexes containing 2,3-Bis(2-pyridyl)pyrazine increases due to an increase in the π-conjugation on the bridging chelate which facilitates π-back bonding . This suggests that the effects of 2,3-Bis(2-pyridyl)pyrazine may change over time in laboratory settings.
Dosage Effects in Animal Models
In vivo toxicological assessments on zebrafish embryos revealed that all the Ru−Pt complexes containing 2,3-Bis(2-pyridyl)pyrazine have poor embryo acute toxic effects over 96 hours post-fertilization .
Metabolic Pathways
It has been used in the preparation of binary and ternary systems with V(IV)O and Cu(II) ions , suggesting that it may interact with enzymes or cofactors involved in these metabolic pathways.
Transport and Distribution
The coordination of Ru at one end of each of the complexes containing 2,3-Bis(2-pyridyl)pyrazine enhances water solubility , suggesting that it may be transported and distributed within cells and tissues.
Subcellular Localization
Its involvement in the preparation of luminescent complexes suggests that it may be localized in specific compartments or organelles where these complexes exert their effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(2-pyridyl)pyrazine typically involves the condensation of 2-pyridinecarboxaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:
2C5H4NCHO+N2H4⋅H2O→C14H10N4+2H2O
Industrial Production Methods: While specific industrial production methods for 2,3-Bis(2-pyridyl)pyrazine are not widely documented, the synthesis generally follows the laboratory preparation methods with potential scaling adjustments. Industrial processes may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Bis(2-pyridyl)pyrazine undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with metal ions such as ruthenium, copper, and vanadium.
Oxidation and Reduction: Can participate in redox reactions, especially when coordinated with metal centers.
Substitution Reactions: The pyridyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts (e.g., RuCl3, CuSO4) in aqueous or organic solvents.
Oxidation: Often involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Major Products:
Coordination Complexes: Formation of luminescent complexes such as Ru(bpy)2(dpp)2+ and (bpy)2Ru(dpp)Ru(bpp)24+.
Oxidation Products: Depending on the conditions, various oxidized forms of the ligand or metal-ligand complexes.
Substitution Products: Substituted derivatives of the original compound.
Comparación Con Compuestos Similares
2,3-Bis(2-pyridyl)pyrazine can be compared with other similar compounds, such as:
2,2’-Bipyridine: Another bidentate ligand with two pyridyl groups, but without the pyrazine ring.
2,2’6’,2’'-Terpyridine: Contains three pyridyl groups and forms more stable complexes with metal ions.
2,2’-Bipyrimidine: Similar structure but with pyrimidine rings instead of pyridine.
Uniqueness:
Coordination Chemistry: The presence of the pyrazine ring in 2,3-Bis(2-pyridyl)pyrazine provides additional coordination sites and electronic properties, making it unique compared to other ligands.
Versatility: Its ability to form a wide range of metal complexes with diverse applications in various fields.
Propiedades
IUPAC Name |
2,3-dipyridin-2-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-3-7-15-11(5-1)13-14(18-10-9-17-13)12-6-2-4-8-16-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZDTUCKEBDJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN=C2C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352116 | |
| Record name | 2,3-di(2-pyridyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25005-96-3 | |
| Record name | 2,3-Di-2-pyridinylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25005-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-di(2-pyridyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(2-pyridyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2,3-Bis(2-pyridyl)pyrazine (dpp) has the molecular formula C14H10N4 and a molecular weight of 234.26 g/mol.
A: Researchers frequently utilize techniques like 1H NMR, IR, UV-Vis absorption, and emission spectroscopy to characterize dpp and its metal complexes. [, , , , , , , , , ]
A: While dpp itself exhibits limited solubility in water, its metal complexes often demonstrate good stability in aqueous solutions. [, ]
A: The stability of dpp complexes can be influenced by the metal ion involved. For example, dinuclear [Ru([n]aneS4)] complexes bridged by dpp show varying stability of the Ru(II) oxidation state depending on the thiacrown ligand used. []
A: While dpp typically coordinates in a bidentate fashion, in complexes with technetium(V) and rhenium(V), DPQ uniquely forms a seven-membered chelate ring through bidentate coordination using its two pyridinic nitrogen atoms, leaving the quinoxaline nitrogens uncoordinated. []
A: Dpp-containing metal complexes have shown promise as photocatalysts for water reduction to produce hydrogen. Notably, Ru(II),Rh(III),Ru(II) trimetallic complexes bridged by dpp exhibit high turnover numbers and photostability in this application. [, ]
A: Studies have demonstrated that electron-withdrawing substituents on the terminal ligand of a 3 complex can increase the rate of chloride loss upon reduction, which in turn facilitates catalytic water reduction. []
A: Researchers have employed computational methods like Sparkle RM1 and PM7 to optimize the structures of dpp-containing lanthanide complexes and calculate spectroscopic parameters like Judd-Ofelt intensity parameters. [] Additionally, DFT calculations have been employed to study V(IV)O and Cu(II) complexes with dpp and other pyridine-based ligands. []
A: Substitutions on the dpp ligand can significantly alter the electrochemical and photophysical properties of its metal complexes. For instance, incorporating electron-withdrawing groups can shift reduction potentials and influence excited-state lifetimes. []
A: Yes, incorporating polyelectrolytes like poly(4-styrenesulfonate) (PSS) into aqueous solutions containing dpp-bridged Ru,Rh photocatalysts has been shown to significantly enhance their stability and efficiency for hydrogen production, even under aerobic conditions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






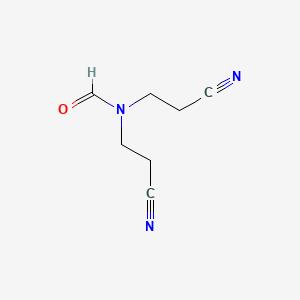

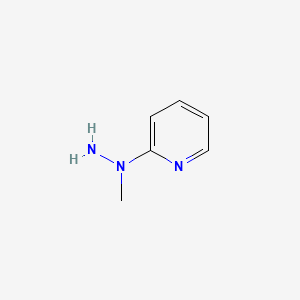
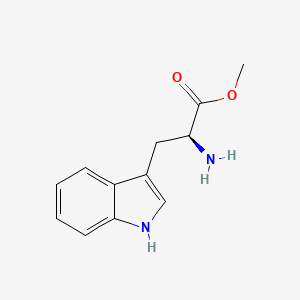
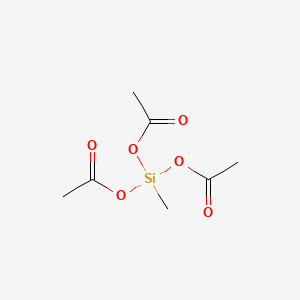

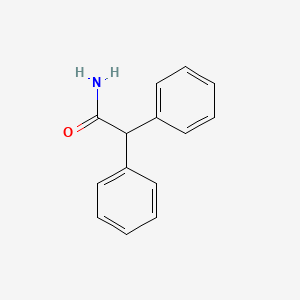
![Furo[3,4-b]pyrazine-5,7-dione](/img/structure/B1584572.png)

